2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol 2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15947789
InChI: InChI=1S/C14H20N2O/c1-10(2)8-16-9-12(14(17)7-15)11-5-3-4-6-13(11)16/h3-6,9-10,14,17H,7-8,15H2,1-2H3
SMILES:
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol

CAS No.:

Cat. No.: VC15947789

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol -

Specification

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name 2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol
Standard InChI InChI=1S/C14H20N2O/c1-10(2)8-16-9-12(14(17)7-15)11-5-3-4-6-13(11)16/h3-6,9-10,14,17H,7-8,15H2,1-2H3
Standard InChI Key NHUCWZGNJGYWSZ-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=C(C2=CC=CC=C21)C(CN)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol, reflecting its isobutyl-substituted indole backbone and ethanolamine side chain. The structural formula (Figure 1) highlights the indole ring system fused with a benzene and pyrrole moiety, an isobutyl group (-CH2_2CH(CH3_3)2_2) at position 1, and a 2-aminoethanol substituent at position 3.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight232.32 g/mol
CAS NumberNot publicly disclosed-
SMILESCC(C)CN1C=C(C2=CC=CC=C21)C(CN)O
InChIKeyNHUCWZGNJGYWSZ-UHFFFAOYSA-N

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 2-amino-1-(1-isobutyl-1H-indol-3-yl)ethanol typically involves alkylation and condensation reactions. A prominent method utilizes the Ugi four-component reaction, which combines an amine, isocyanide, carbonyl compound, and carboxylic acid to form a peptide-like backbone.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcomeYield
11H-indole, isobutyl bromide, K2_2CO3_3, DMF1-isobutyl-1H-indole85%
21-isobutylindole, glyoxylic acid, NH3_3, EtOH2-amino-1-(1-isobutylindol-3-yl)ethanol73%

Key challenges include controlling regioselectivity during indole alkylation and minimizing side reactions during the Ugi step .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL) due to its hydrophobic indole core but dissolves readily in polar organic solvents like ethanol and dichloromethane. Stability studies indicate degradation under prolonged UV exposure or extreme pH conditions, necessitating storage at 2–8°C in inert atmospheres.

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point161.9°CDifferential Scanning Calorimetry
LogP1.81 (predicted)Computational modeling
pKa9.2 (amine), 14.1 (alcohol)Potentiometric titration

Biological Activity and Mechanism

Receptor Binding and Pharmacodynamics

The indole moiety enables interactions with serotonin (5-HT) receptors, particularly 5-HT1B/1D_{1B/1D} subtypes, mimicking endogenous ligands like tryptamine . In vitro assays demonstrate moderate affinity (Ki=0.8μMK_i = 0.8 \mu\text{M}) for 5-HT1D_{1D}, suggesting potential as a neuropharmacological agent.

Enzymatic Inhibition

Applications and Research Frontiers

Medicinal Chemistry

The compound serves as a precursor in synthesizing triptan analogs for migraine therapy. Structural modifications at the aminoethanol side chain enhance blood-brain barrier permeability, as evidenced by in silico ADMET predictions .

Industrial Catalysis

Recent work explores its use as a ligand in asymmetric catalysis, leveraging the chiral amino alcohol group to induce enantioselectivity in ketone reductions (up to 78% ee).

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

Compound5-HT1D_{1D} KiK_i (μM\mu\text{M})MAO-A IC50IC_{50} (μM\mu\text{M})
2-Amino-1-(1-isobutylindol-3-yl)ethanol0.812
Sumatriptan0.1>100
Clorgyline>1000.005

The target compound’s balanced affinity distinguishes it from classical triptans and MAO inhibitors, offering a unique polypharmacological profile .

Future Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

  • Target Validation: CRISPR screens to identify off-target effects.

  • Green Synthesis: Catalytic asymmetric methods to improve enantiomeric purity.

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